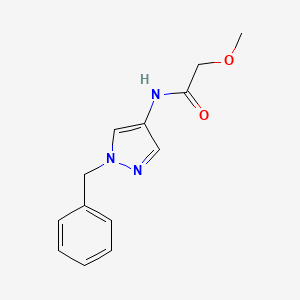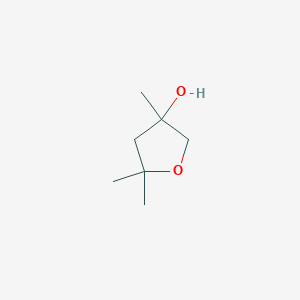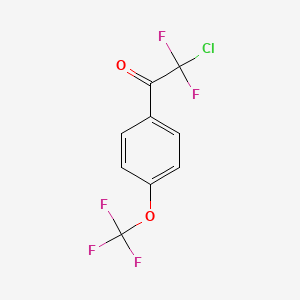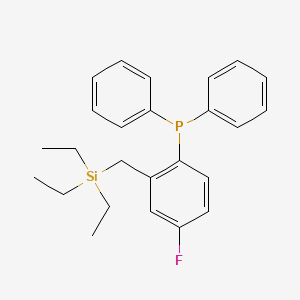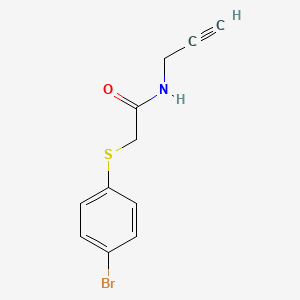
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide is an organic compound that features a bromophenyl group, a thioether linkage, and an acetamide moiety
Métodos De Preparación
The synthesis of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromothiophenol with propargylamine in the presence of a base, followed by acylation with acetic anhydride. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency.
Análisis De Reacciones Químicas
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions, often using a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas
Catalysts: Palladium catalysts for substitution reactions
Major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and acetamide groups allow it to form covalent bonds with biological macromolecules, potentially inhibiting their function. The bromophenyl group may also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 2-((4-Bromophenyl)thio)-N-(prop-2-yn-1-yl)acetamide include:
4-Bromothiophenol: A precursor in the synthesis of the target compound.
Propargylamine: Another precursor used in the synthesis.
N-(4-Bromophenyl)acetamide: A structurally related compound with similar functional groups.
The uniqueness of this compound lies in its combination of a bromophenyl group, a thioether linkage, and an acetamide moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10BrNOS |
|---|---|
Peso molecular |
284.17 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)sulfanyl-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C11H10BrNOS/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14) |
Clave InChI |
PKLUKUOFWLKTIF-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)CSC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


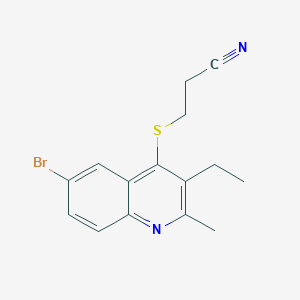
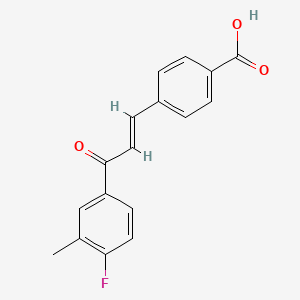
![2-methoxy-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14896010.png)
![Tetrabutylammonium (2R,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B14896011.png)
![(2E)-2-[1-(3,8,8-trimethyl-1,6-dioxo-2,7-dioxaspiro[4.4]non-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B14896016.png)
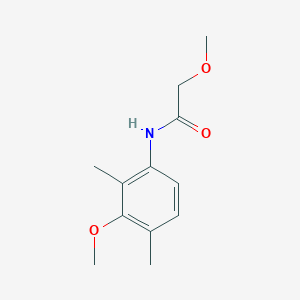
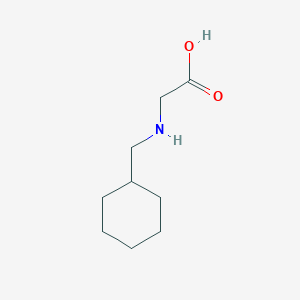
![(2E)-4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)but-2-enoic acid](/img/structure/B14896040.png)

![3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14896060.png)
